Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684799
InChI: InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(14)6-10(8)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F
Molecular Formula: C13H15BrF3NO2
Molecular Weight: 354.16 g/mol

Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate

CAS No.:

Cat. No.: VC13684799

Molecular Formula: C13H15BrF3NO2

Molecular Weight: 354.16 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate -

Specification

Molecular Formula C13H15BrF3NO2
Molecular Weight 354.16 g/mol
IUPAC Name tert-butyl N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(14)6-10(8)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19)
Standard InChI Key XNMRQRVXZUVBSK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₃H₁₅BrF₃NO₂, reflects a benzyl carbamate scaffold modified with a tert-butyl group, a bromine atom at the 4-position, and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. The tert-butyl carbamate moiety (-NHCO₂C(CH₃)₃) acts as a protective group for amines, while the electron-withdrawing trifluoromethyl and bromine substituents influence electronic and steric properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight354.16 g/mol
IUPAC Nametert-butyl N-[(4-bromo-2-(trifluoromethyl)phenyl)methyl]carbamate
SMILES NotationCC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F
Boiling PointNot reported
Melting PointNot reported

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits desirable in drug candidates. Bromine’s presence at the 4-position offers a handle for further cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce additional aromatic substituents .

Spectroscopic Insights

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is sparse in public databases, analogous carbamates exhibit characteristic signals:

  • ¹H NMR: A singlet at ~1.4 ppm for tert-butyl protons, aromatic protons between 7.0–8.0 ppm, and a broad peak for the carbamate NH (~5.0 ppm).

  • ¹³C NMR: A carbonyl carbon at ~155 ppm (C=O), quaternary carbons of the tert-butyl group at ~28 ppm, and aromatic carbons influenced by electronegative substituents .

  • IR: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The synthesis typically proceeds via a multi-step sequence:

  • Benzylamine Preparation: 4-Bromo-2-(trifluoromethyl)benzylamine is synthesized from 4-bromo-2-(trifluoromethyl)benzaldehyde through reductive amination.

  • Carbamate Formation: The benzylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) to form the carbamate.

Reaction Scheme:

Benzylamine+Boc2OBaseTert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate\text{Benzylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate}

Table 2: Optimization Parameters

ParameterOptimal Condition
SolventDichloromethane or THF
Temperature0–25°C
Catalytic BaseTriethylamine
Reaction Time12–24 hours

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Discovery

The compound’s trifluoromethyl group is a hallmark of modern medicinal chemistry, improving pharmacokinetic properties by increasing membrane permeability and resistance to oxidative metabolism . For example, CFTR potentiators like ivacaftor (VX-770) utilize similar trifluoromethyl-substituted aromatic systems to enhance binding affinity .

Role in Agrochemical Development

In agrochemistry, the bromine atom facilitates nucleophilic aromatic substitutions to generate herbicides or fungicides. The trifluoromethyl group’s hydrophobicity aids in foliar uptake and rainfastness.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparison with tert-butyl (2-bromo-4-(trifluoromethyl)benzyl)carbamate (CAS 2806909-68-0) reveals that bromine’s position significantly alters reactivity:

  • 4-Bromo Isomer: Favors electrophilic substitutions at the para position.

  • 2-Bromo Isomer: Steric hindrance from the adjacent trifluoromethyl group reduces reactivity in cross-couplings .

Table 3: Isomer Comparison

Property4-Bromo Isomer2-Bromo Isomer
Electrophilic ReactivityHighModerate
Melting PointNot reported95–98°C
Synthetic UtilitySuzuki couplingsBuchwald-Hartwig aminations

Future Directions and Challenges

Expanding Synthetic Methodologies

Developing catalytic asymmetric routes to access enantiomerically pure derivatives could unlock applications in chiral drug synthesis. Transition-metal-catalyzed C-H functionalization of the benzyl ring remains underexplored.

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